molecular formula C18H17ClN4O2S B2935729 N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476433-86-0

N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2935729
CAS No.: 476433-86-0
M. Wt: 388.87
InChI Key: VQKFHQCXTHQWKX-UHFFFAOYSA-N
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Description

N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-13-9-7-12(8-10-13)17(24)20-11-16-21-22-18(26-2)23(16)15-6-4-3-5-14(15)19/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFHQCXTHQWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the triazole ring formation and subsequent modifications. Characterization was performed using various techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For purity assessment and molecular weight determination.

The synthesis pathway typically involves the reaction of 2-chlorobenzaldehyde with appropriate thioketones to form the triazole scaffold, followed by amide bond formation with 4-methoxybenzoic acid.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against various viruses including HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties . The compound may share similar mechanisms, potentially acting as an inhibitor of viral replication.

Anticancer Potential

Compounds with a triazole backbone have been linked to anticancer activities. Studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing the 1,2,4-triazole structure have shown promising results in inhibiting cell proliferation in vitro . The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : By modulating host cell factors such as A3G.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain triazole derivatives can interfere with cell cycle progression.

Case Studies

  • Anti-HBV Activity : In vivo studies using animal models have indicated that benzamide derivatives can significantly reduce HBV levels in infected subjects. For instance, a related compound demonstrated potent inhibition of both wild-type and drug-resistant HBV strains .
  • Cytotoxicity in Cancer Models : A series of triazole-based compounds were evaluated against human cancer cell lines, showing IC50 values indicating effective cytotoxicity at micromolar concentrations .

Data Summary

Activity Compound IC50 Value (µM) Mechanism
Anti-HBVN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide<10Inhibition of replication
CytotoxicityVarious triazole derivatives5 - 20Induction of apoptosis
AntiviralN-phenylbenzamide derivatives15 - 30Increase A3G levels

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